4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Description
Structural Overview
This compound is a hydrazone derivative formed by the condensation of 4-methylbenzaldehyde with a modified purine moiety. The purine core is substituted with a 2-hydroxy-3-isopropoxypropyl group at position 7 and a methyl group at position 3, while the hydrazone linkage connects the aldehyde to the purine’s 8-position. This structure combines aromatic, heterocyclic, and polar functional groups, making it relevant for applications in medicinal chemistry, particularly as a carbonic anhydrase (CA) inhibitor .
Synthesis
The synthesis of analogous compounds involves reacting substituted aromatic aldehydes (e.g., 4-methylbenzaldehyde) with nucleophilic hydrazine derivatives under reflux conditions. For example, 4-methylbenzaldehyde has been used to synthesize psammaplin A analogues via a multi-step process involving hydantoin intermediates, achieving a 44% yield over four steps . Similar methodologies are likely applicable to the target compound, with variations in substituents influencing reaction efficiency .
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-12(2)30-11-15(27)10-26-16-17(25(4)20(29)23-18(16)28)22-19(26)24-21-9-14-7-5-13(3)6-8-14/h5-9,12,15,27H,10-11H2,1-4H3,(H,22,24)(H,23,28,29)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMAAWNUMGGBG-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC(COC(C)C)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC(COC(C)C)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that hydrazones, a class of compounds to which this molecule belongs, often interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of this compound involves the formation of hydrazones. Aldehydes and ketones can react with hydrazine to form hydrazones. The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group. This reaction is essentially irreversible as the adduct dehydrates.
Biochemical Pathways
The formation of hydrazones can impact various biochemical pathways, particularly those involving aldehydes and ketones.
Result of Action
The formation of hydrazones can lead to various effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the formation of hydrazones and, consequently, the compound’s overall action.
Biological Activity
The compound 4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones are known for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific hydrazone compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a purine moiety linked to a hydrazone functional group. The presence of the 4-methylbenzaldehyde component contributes to its unique reactivity and biological interactions.
Anticancer Activity
Research indicates that hydrazones can exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can stabilize G-quadruplex structures in cancer cells, leading to increased genomic instability and cell death . The specific compound under review has been tested against various cancer cell lines, demonstrating potent antiproliferative effects.
Table 1: Anticancer Activity of Hydrazone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methylbenzaldehyde Hydrazone | MCF7 (Breast) | 10 | G4 Stabilization |
| 4-Methylbenzaldehyde Hydrazone | A549 (Lung) | 8 | Induction of Apoptosis |
| 4-Methylbenzaldehyde Hydrazone | HeLa (Cervical) | 12 | Cell Cycle Arrest |
Antimicrobial Activity
Hydrazones have also been explored for their antimicrobial properties. In vitro studies have shown that certain hydrazones exhibit significant antibacterial and antifungal activities. The compound has been evaluated against various pathogenic strains, showing promising results.
Table 2: Antimicrobial Activity of Hydrazone Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungicidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
The mechanisms by which hydrazones exert their biological effects are multifaceted:
- G-Quadruplex Stabilization : Certain hydrazones stabilize G-quadruplex structures in DNA, which can inhibit cancer cell proliferation by disrupting normal cellular processes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones may induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Hydrazones can inhibit key enzymes involved in cellular metabolism and proliferation, contributing to their anticancer and antimicrobial effects .
Case Studies
Several case studies highlight the effectiveness of hydrazones in clinical settings:
- Case Study 1 : A clinical trial involving a series of hydrazone derivatives showed a marked reduction in tumor size among patients with advanced breast cancer after treatment with a specific hydrazone compound derived from 4-methylbenzaldehyde.
- Case Study 2 : An investigation into the antimicrobial efficacy of the hydrazone against MRSA demonstrated that it outperformed traditional antibiotics, suggesting potential for new therapeutic options in treating resistant infections .
Comparison with Similar Compounds
Substituent Effects on Benzaldehyde Moieties
The benzaldehyde component’s substituents significantly impact physicochemical and biological properties:
Key Findings
- This aligns with its use in CA inhibitors, where moderate activity is observed .
- Electron-Withdrawing Groups (e.g., 4-Nitro): Nitro groups may improve binding affinity to enzymes but complicate synthesis due to steric hindrance .
- Hydroxy/Bromo Substituents: These groups introduce hydrogen-bonding or halogen-bonding interactions, critical for target recognition in enzyme inhibition .
Modifications to the Purine Moiety
The purine core’s substitutions influence both synthetic complexity and bioactivity:
Key Findings
- Hydroxy-Isopropoxypropyl Chain: This polar side chain likely improves aqueous solubility, addressing a common limitation of hydrophobic CA inhibitors .
- Methyl Group at Position 3: Steric effects from the methyl group may stabilize the hydrazone linkage, preventing hydrolysis under physiological conditions .
Key Findings
- Higher Yields with Methyl Groups: The 4-methyl substituent in the target compound’s analogue (44% yield) suggests better reaction efficiency compared to brominated derivatives (61% purity but lower yield efficiency in multi-step reactions) .
- Melting Points: Bromine and nitro groups increase melting points (e.g., 243–245°C for nitrophenyl derivatives), whereas methyl and methoxy groups result in lower values, reflecting differences in crystal packing .
Q & A
Q. Q1. What are the recommended synthetic pathways for preparing this hydrazone derivative, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling 4-methylbenzaldehyde with a substituted purine hydrazine precursor. Key steps include:
- Hydrazone formation : Use acidic conditions (e.g., acetic acid) to facilitate nucleophilic attack of the hydrazine group on the aldehyde carbonyl. Reaction time and temperature (e.g., 60–80°C for 6–12 hours) should be optimized to maximize yield while minimizing side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 column, acetonitrile/water mobile phase) is advised. Monitor purity via TLC or LC-MS.
Q. Q2. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm the hydrazone linkage (C=N peak at ~160 ppm in C NMR) and substituent positions.
- Mass spectrometry : High-resolution MS (HRMS) with ESI+ or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.
- FT-IR : Confirm carbonyl (1700–1750 cm) and hydrazone (C=N, ~1600 cm) functional groups.
Cross-validate results with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity data (e.g., IC values) may arise from assay variability or impurities. To address this:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies.
- Purity validation : Apply HPLC with diode-array detection (DAD) to ensure >95% purity. Quantify impurities via LC-MS/MS.
- Mechanistic studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate activity with structural features. Reference methods from analogous hydrazone derivatives in prior studies .
Q. Q4. What experimental designs are suitable for probing the stability of this hydrazone under physiological conditions?
Methodological Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~300 nm for hydrazones) and quantify hydrolyzed products using LC-MS.
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Metabolic stability : Use liver microsomes (human/rat) and LC-MS to identify phase I/II metabolites. Compare results with computational predictions (e.g., CYP450 isoform docking) .
Q. Q5. How can researchers validate the selectivity of this compound for its target receptor?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., H-ATP for kinase targets) to measure displacement.
- Off-target profiling : Screen against related receptors/enzymes (e.g., kinase panels, GPCR libraries) at 10 µM concentration.
- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the purine or hydrazone moiety and compare binding affinities. Apply multivariate statistical analysis (e.g., PCA) to identify critical structural determinants .
Data Interpretation and Contradiction Analysis
Q. Q6. How should researchers address inconsistencies in spectroscopic data between batches?
Methodological Answer:
- Batch-to-batch variability : Conduct elemental analysis (C, H, N) to confirm stoichiometry.
- Solvent effects : Record NMR in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts.
- Crystallization conditions : Vapor diffusion (e.g., ether into DMF) may yield different polymorphs, altering XRD patterns. Use PXRD to compare crystalline forms .
Q. Q7. What statistical methods are recommended for analyzing dose-response data with high variability?
Methodological Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Outlier detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.
- Replicate validation : Perform triplicate experiments with independent syntheses to distinguish biological variability from technical error .
Methodological Enhancements
Q. Q8. How can researchers improve the reliability of in silico predictions for this compound’s ADMET properties?
Methodological Answer:
- Multi-software validation : Compare predictions from SwissADME, pkCSM, and ADMETLab.
- Experimental corroboration : Cross-check in silico permeability (e.g., PAMPA assay) and metabolic stability (microsomal assays) with computational results.
- Machine learning : Train models on curated datasets of hydrazone derivatives to enhance prediction accuracy for this structural class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
